4-[(4-Methylphenyl)methoxy]piperidine
Description
4-[(4-Methylphenyl)methoxy]piperidine (CAS: 946758-51-6) is a piperidine derivative characterized by a methoxybenzyl substituent attached to the piperidine ring at the 4-position. Its molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.32 g/mol . Structurally, the compound features a para-methylphenyl group linked via a methoxy bridge to the piperidine nitrogen, which confers distinct physicochemical properties. While specific toxicological data (e.g., LD₅₀) are unavailable in the provided evidence, its structural analogs suggest applications in medicinal chemistry and material science, particularly as intermediates in drug synthesis .
Properties
CAS No. |
81151-53-3 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-[(4-methylphenyl)methoxy]piperidine |
InChI |
InChI=1S/C13H19NO/c1-11-2-4-12(5-3-11)10-15-13-6-8-14-9-7-13/h2-5,13-14H,6-10H2,1H3 |
InChI Key |
YBNAVJMCEICEHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)methoxy]piperidine typically involves the reaction of 4-methylphenol with piperidine in the presence of a suitable base and a methoxy group donor. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production methods for 4-[(4-Methylphenyl)methoxy]piperidine may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylphenyl)methoxy]piperidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The piperidine ring can be reduced to form a piperidine derivative with altered functional groups.
Substitution: The methylphenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of 4-[(4-Methylphenyl)formyl]piperidine or 4-[(4-Methylphenyl)carboxyl]piperidine.
Reduction: Formation of 4-[(4-Methylphenyl)methoxy]piperidine derivatives with reduced functional groups.
Substitution: Formation of halogenated derivatives of 4-[(4-Methylphenyl)methoxy]piperidine.
Scientific Research Applications
4-[(4-Methylphenyl)methoxy]piperidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)methoxy]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
The following table compares 4-[(4-Methylphenyl)methoxy]piperidine with key analogs, focusing on structural variations, physicochemical properties, and hazard classifications:
Key Research Findings and Structural Insights
Impact of Substituent Position and Electronic Effects
- Para vs.
- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in 4-(4-Trifluoromethylphenoxy)piperidine HCl (CAS: 287952-09-4) enhances lipophilicity and metabolic stability, making it favorable for CNS-targeting drugs .
Salt Forms and Solubility
- Hydrochloride salts (e.g., 4-(4-Methoxyphenyl)piperidine HCl) exhibit higher melting points (212–214.5°C) compared to free bases, suggesting improved crystallinity and storage stability .
Toxicological and Environmental Considerations
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